(R)-1-(Furan-2-yl)ethanamine hydrochloride

Overview

Description

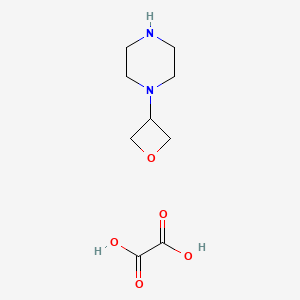

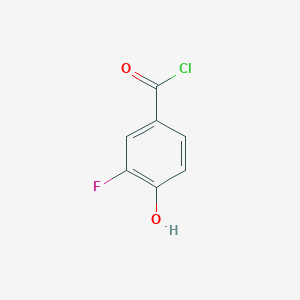

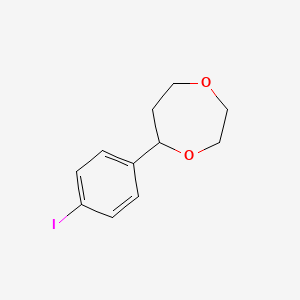

“®-1-(Furan-2-yl)ethanamine hydrochloride” is a chemical compound that includes a furan ring. Furan is a class of organic compounds of the heterocyclic aromatic series characterized by a ring structure composed of one oxygen atom and four carbon atoms . The simplest member of the furan family is furan itself, a colorless, volatile, and somewhat toxic liquid .

Synthesis Analysis

Furan compounds can be synthesized from biomass-derived chemicals . For example, furan-2-carbaldehydes are used as efficient green C1 building blocks to synthesize bioactive quinazolin-4 (3H)-ones by ligand-free photocatalytic C–C bond cleavage .Molecular Structure Analysis

The molecular structure of “®-1-(Furan-2-yl)ethanamine hydrochloride” is characterized by the presence of a furan ring. Furan is a heterocyclic aromatic compound with a ring structure composed of one oxygen atom and four carbon atoms .Chemical Reactions Analysis

The presence of oxygen on the Pt (111) surface significantly alters the reaction paths for furan and furfuryl alcohol oxidation . Although furan desorbs without reaction from clean Pt (111) during temperature-programmed desorption (TPD), on the O precovered surface, extensive oxidation and decomposition reactions are observed .Physical And Chemical Properties Analysis

The physical and chemical properties of furan compounds are quite diverse. Furan itself is a colorless, volatile, and somewhat toxic liquid that boils at 31.36° C .Scientific Research Applications

Synthesis of Cinacalcet : The compound has been utilized in the synthesis of Cinacalcet, a drug used for the treatment of secondary hyperparathyroidism. The synthesis involves an efficient process for the practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate, using R-(−)-mandelic acid as a resolving agent. This method has been established on an industrial scale, offering a high purity of the desired enantiomer (Mathad et al., 2011).

Lipase-Catalyzed Asymmetric Acylation : The compound has been used in studies involving lipase-catalyzed asymmetric acylation. This method provides a pathway for the chemoenzymatic synthesis of furan-based alcohols, showcasing the compound's role in synthesizing complex organic molecules (Hara et al., 2013).

Crystallography Studies : The compound and its derivatives have been of significant interest in crystallography. For instance, studies have reported the crystal structure of complexes where (R)-1-(furan-2-yl)ethanamine acts as a ligand, providing insights into the molecular structures and potential applications of these complexes in various fields (Yue & Zou, 2009).

Synthesis of Highly Fluorescent Compounds : The compound has been used in the synthesis of highly water-soluble and fluorescent compounds, such as N,N′-bis(2-((5-((dimethylamino)methyl)furan-2-yl)methylthio)ethyl)perylene-3,4,9,10-tetracarboxylic diimide. This application highlights its role in the development of materials with potential uses in various technological and scientific fields (Boobalan et al., 2012).

Antimicrobial and Antifungal Agents : Derivatives of the compound have been synthesized and evaluated for their antibacterial, antifungal, and antitubercular activities. These studies demonstrate the potential medicinal applications of the compound and its derivatives (Bhoot et al., 2011).

Mechanism of Action

Target of Action

Furan compounds, including furfural, are known to be versatile platform molecules derived from the degradation of lignocellulosic cellulose .

Mode of Action

Furfural, a related furan compound, undergoes selective hydrogenation of the carbonyl bond, which plays a vital role in its conversion to downstream products .

Biochemical Pathways

Furfural, a related furan compound, is known to undergo electrochemical hydrogenation, a green and sustainable reaction . In the case of furfural, single atom copper active sites and oxophilic phosphorus dopants in a single catalyst facilitate its hydrogenation to 2-methylfuran via a sequential two-step reduction process .

Result of Action

Related furan compounds like furfural are known to be converted into downstream products through selective hydrogenation of the carbonyl bond .

Action Environment

The action environment can significantly influence the action, efficacy, and stability of ®-1-(Furan-2-yl)ethanamine hydrochloride. For instance, in the case of furfural, high faradaic efficiencies were obtained in a near-neutral environment (pH = 5) at specific voltages . This suggests that pH conditions and potential can significantly influence the reaction efficiency.

Safety and Hazards

properties

IUPAC Name |

(1R)-1-(furan-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.ClH/c1-5(7)6-3-2-4-8-6;/h2-5H,7H2,1H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAOJKNUGVYXLZ-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CO1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(Furan-2-yl)ethanamine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-chloro-2-iodophenoxy)methyl]benzoate](/img/structure/B1407654.png)

![2-Cyclopropyl-6-iodoimidazo[1,2-a]pyridine](/img/structure/B1407655.png)